molecular formula C3H7O6P B031755 d-glyceraldehyde 3-phosphate CAS No. 591-57-1

d-glyceraldehyde 3-phosphate

Cat. No.: B031755
CAS No.: 591-57-1
M. Wt: 170.06 g/mol
InChI Key: LXJXRIRHZLFYRP-VKHMYHEASA-N
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Description

. This compound plays a significant role in cellular energy production and biosynthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-glyceraldehyde 3-phosphate can be synthesized through various chemical methods. One improved method involves the preparation of this compound using a chemoenzymatic route. This method includes the condensation of this compound with pyruvate, catalyzed by recombinant DXP synthase, resulting in a high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves enzymatic processes due to their specificity and efficiency. The use of glyceraldehyde-3-phosphate dehydrogenase in the glycolytic pathway is a common approach .

Chemical Reactions Analysis

Types of Reactions: D-glyceraldehyde 3-phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: NAD+ and glyceraldehyde-3-phosphate dehydrogenase.

    Reduction: NADH and glycerol-3-phosphate dehydrogenase.

    Isomerization: Triose phosphate isomerase.

Major Products:

    Oxidation: 1,3-bisphosphoglycerate.

    Reduction: Glycerol-3-phosphate.

    Isomerization: Dihydroxyacetone phosphate.

Mechanism of Action

Properties

IUPAC Name

[(2R)-2-hydroxy-3-oxopropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXRIRHZLFYRP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331398
Record name glyceraldehyde-3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glyceraldehyde 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001112
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

591-57-1
Record name Triose phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phosphoglyceraldehyde, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-glyceraldehyde 3-phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name glyceraldehyde-3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHOSPHOGLYCERALDEHYDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9ZNF8JPW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glyceraldehyde 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001112
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Glyceraldehyde-3-phosphate (G3P) is a key intermediate molecule in several metabolic pathways, including glycolysis and gluconeogenesis. [] In glycolysis, G3P is generated from the breakdown of glucose and is further metabolized to produce energy in the form of ATP. It can also be used as a precursor for other molecules, such as lipids and amino acids.

A: G3P binds to the active site of GAPDH, a key enzyme in glycolysis. [, ] This binding is essential for the enzyme's catalytic activity, which involves the oxidation of G3P to 1,3-diphosphoglycerate. [] This reaction is coupled with the reduction of NAD+ to NADH, a crucial electron carrier in cellular respiration.

ANone: Glyceraldehyde 3-phosphate, also known as triose phosphate or 3-phosphoglyceraldehyde, is a 3-carbon sugar phosphate. It is the phosphate ester of the triose sugar, glyceraldehyde. While we don't have specific spectroscopic data from the provided research, its molecular formula is C3H7O6P and its molecular weight is 170.06 g/mol.

A: A coupled reaction is a process where an energetically unfavorable reaction (one that requires energy) is driven by an energetically favorable reaction (one that releases energy). In the case of G3P and GAPDH, the oxidation of G3P to 1,3-diphosphoglycerate is energetically favorable. This energy release is coupled to the phosphorylation of ADP to ATP, which is an energetically unfavorable reaction. This coupling allows for the efficient production of ATP, the primary energy currency of cells. []

A: Oxidative stress can lead to the oxidation of cysteine residues in GAPDH, particularly the catalytic cysteine residue Cys-152. [, , ] This oxidation can inhibit GAPDH activity, affecting its ability to bind and metabolize G3P. [] The resulting disruption in glycolysis can have significant downstream effects on cellular function.

A: Research suggests a link between GAPDH, G3P, and apoptosis, a programmed cell death process. Studies show that under oxidative stress, GAPDH can translocate to the nucleus and form aggregates. [, ] These aggregates have been implicated in neuronal cell death. [] While the exact mechanism linking G3P to this process is unclear, the disruption of GAPDH function due to oxidative stress likely plays a role.

A: Several research papers delve into the specific interactions of G3P and GAPDH. For example, one study used immobilized GAPDH to investigate its complex formation with phosphoglycerate kinase, another enzyme involved in glycolysis. [] This study demonstrated the formation of stable bienzyme complexes, highlighting the potential for metabolic channeling within the pathway.

A: "Channeling" refers to the direct transfer of a metabolite (like G3P) between two sequentially acting enzymes (like GAPDH and phosphoglycerate kinase) without it being released into the bulk solution. [] This phenomenon is thought to increase the efficiency of metabolic pathways by reducing diffusion distances and minimizing the loss of intermediates. []

A: Isoenzymes are enzymes that catalyze the same chemical reaction but have different amino acid sequences. [, ] This difference in sequence can lead to variations in their kinetic properties, such as their affinity for substrates like G3P. For example, the study on yeast GAPDH isoenzymes (Tdh2 and Tdh3) showed that they have different sensitivities to oxidative stress, suggesting potential differences in their interaction with G3P under these conditions. []

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